molecular formula C9H11ClO3S B170082 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride CAS No. 187471-28-9

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride

Cat. No. B170082
M. Wt: 234.7 g/mol
InChI Key: UXIMQTGBQKUZAN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H11ClO3S and a molecular weight of 234.70 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis of Complex Organic Compounds

  • The compound was involved in the synthesis of trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, highlighting its role in forming complex organic structures. The study focused on the orientations of various benzene and thiophene rings, contributing to structural organic chemistry (Akkurt et al., 2008).

Synthesis and Antibacterial Activity

  • 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride was used in synthesizing 1,2,4-triazole derivatives, which demonstrated antibacterial activity and could be used as surface active agents. This indicates its potential in developing biologically active substances (El-Sayed, 2006).

Catalysis and Hydrolysis Studies

  • The compound's derivatives were studied for the hydrolysis reactions, providing insights into catalysis and the influence of substrate structures. This research can inform the understanding of chemical reaction mechanisms and the design of catalysts (Ivanov et al., 2005).

Application in Fluorescent Sensing

  • Derivatives of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride were used in the synthesis of fluorescent compounds for the selective detection of toxic metals like antimony and thallium, indicating its application in environmental monitoring and safety assessments (Qureshi et al., 2019).

Polymerization and Material Science

  • The compound was used in atom transfer radical polymerization (ATRP) studies, particularly in investigating the initiator efficiency. This research is crucial for polymer chemistry and material science, offering insights into the synthesis of novel materials (Gurr et al., 2005).

Future Directions

The future directions of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride are not clear as it is a chemical compound used for research purposes .

properties

IUPAC Name

2-ethoxy-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIMQTGBQKUZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593161
Record name 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride

CAS RN

187471-28-9
Record name 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.8 g (50 mmol) of 4-ethoxy-toluene in 20 mL of dichloromethane was added to a solution of 10 mL (150 mmol) of chlorosulfonic acid in 10 mL of dichloromethane at 0° C. with cooling and stirring. The mixture was stirred 1 hour at 0° C. and was then warmed to ambient temperature and stirred another hour. The resulting tan solution was poured into 200 mL of ice water and the mixture was extracted with dichloromethane. The extract was dried over magnesium sulfate and concentrated by evaporation under reduced pressure. The residual 7.9 g (68 percent of theory) of light tan solid melting at 59°-61° C. was the title compound.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

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